1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer high specificity and efficiency. The process involves the transesterification of glycerol with the respective fatty acids in the presence of a lipase enzyme, often under mild conditions to preserve the integrity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

Transesterification: Lipase enzymes or chemical catalysts like sodium methoxide are commonly employed.

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Hydrolysis: Glycerol and the respective fatty acids (hexadecanoic acid and octadecanoic acid).

Transesterification: New esters formed with different alcohols or acids.

Applications De Recherche Scientifique

Metabolic Studies

Recent studies have highlighted the role of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol in metabolic pathways related to nonalcoholic fatty liver disease (NAFLD). Research indicates that this compound may influence the dysregulation of lipid metabolism in hepatocytes, contributing to the progression of NAFLD . Genome-scale metabolic models (GEMs) have been employed to analyze its impact on liver metabolism, revealing significant alterations in lipid profiles associated with disease severity .

Drug Delivery Systems

This glycerolipid has been investigated for its potential as a drug delivery vehicle. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies demonstrate that formulations incorporating this compound can improve the pharmacokinetics of therapeutic agents .

Case Study 1: NAFLD and Lipid Metabolism

A study involving a cohort of 206 patients with varying stages of NAFLD utilized this compound to assess metabolic signatures associated with liver dysfunction. The findings indicated that patients with advanced fibrosis exhibited distinct lipidomic profiles, highlighting the compound's relevance in understanding disease mechanisms .

| Parameter | Minimal Disease | Mild Disease | Advanced Fibrosis |

|---|---|---|---|

| Age (mean ± SD) | 54 (±11.87) | 54 (±12.00) | 56 (±10.50) |

| BMI (mean ± SD) | 31.34 (±5.04) | 32.00 (±4.80) | 34.00 (±5.50) |

| Serum ALT (mean ± SD) | 44.67 (±23.08) | 67.12 (±41.61) | 85.00 (±30.00) |

Case Study 2: Drug Formulation Development

In a preclinical model assessing hypertriglyceridemia, formulations containing this compound were tested for their efficacy in improving lipid profiles . The results showed a significant reduction in triglyceride levels among treated groups compared to controls, demonstrating the compound's potential in therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves its interaction with cellular membranes and metabolic pathways. It is metabolized by lipases to release glycerol and fatty acids, which are then utilized in various biochemical processes. The compound can influence membrane fluidity and signaling pathways, impacting cellular functions and metabolic regulation .

Comparaison Avec Des Composés Similaires

1-Hexadecanoyl-2,3-dioctadecenoyl-sn-glycerol: Similar structure but with unsaturated fatty acids at positions 2 and 3.

1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine group instead of the glycerol backbone.

Uniqueness: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is unique due to its specific combination of saturated fatty acids, which confer distinct physical and chemical properties. Its stability and behavior in biological systems make it a valuable compound for various applications .

Activité Biologique

1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol, also known as TG(16:0/18:0/18:0), is a triacylglycerol (TAG) that plays a significant role in lipid metabolism and cellular functions. This compound is of particular interest due to its involvement in various biological processes, including lipid transport and energy storage. Understanding its biological activity can provide insights into metabolic disorders and potential therapeutic targets.

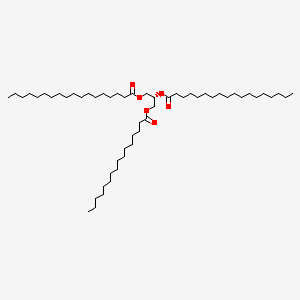

Chemical Structure and Properties

This compound consists of three fatty acid chains: one hexadecanoic acid (C16:0) and two octadecanoic acids (C18:0). The structural formula can be represented as follows:

This structure contributes to its physical properties, such as melting point and solubility, which influence its biological functions.

Lipid Transport and Metabolism

Research indicates that this compound is involved in lipid transporter activity. It catalyzes the transport of lipids across cellular membranes, which is crucial for maintaining cellular homeostasis and energy balance .

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Lipid Transport | Facilitates the movement of lipids within cells |

| Energy Storage | Acts as a reservoir for energy in adipose tissue |

| Signaling Molecule | Involved in cell signaling pathways related to metabolism |

Implications in Metabolic Disorders

Alterations in the metabolism of triacylglycerols like this compound are linked to conditions such as hypertriglyceridemia (HTG), which is a risk factor for cardiovascular diseases. A study using a preclinical model demonstrated that inhibition of lipoprotein lipase (LPL) activity led to increased plasma levels of triglycerides, including specific TAGs like this compound .

Case Study: Preclinical Model of Hypertriglyceridemia

In a study involving male Wistar rats, the administration of poloxamer 407 (P407) induced HTG by inhibiting LPL activity. This resulted in significant elevations in plasma triglycerides and alterations in metabolomic profiles. Notably, specific triacylglycerols were identified as responsive metabolites .

Table 2: Metabolomic Changes Induced by P407 Administration

| Metabolite | Change Observed |

|---|---|

| Triglycerides | Significant increase in plasma levels |

| Diacylglycerols | Altered concentrations detected |

| Phosphatidylcholines | Variations noted in metabolic profiles |

Mechanistic Insights

The biological activity of this compound can be further understood through its interactions with various enzymes and metabolic pathways. For instance, it is known to influence the activity of phosphatidate phosphatase enzymes, which are crucial for converting phosphatidic acid to diacylglycerol. This conversion is a key step in triglyceride synthesis .

Propriétés

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNYRTVJOFMYIW-OIVUAWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337958 | |

| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:0/18:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0108596 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5281-50-5 | |

| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.